![molecular formula C11H6BrClN4 B2823956 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-16-1](/img/structure/B2823956.png)
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones . This method is advantageous due to its operational simplicity, environmental friendliness, and shorter reaction times . The reaction conditions often include the use of iodine-based oxidizing agents and moderate temperatures to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These services ensure the compound is produced under controlled conditions to meet research and industrial needs.
Análisis De Reacciones Químicas
Substitution Reactions
2.1 Chlorine Substitution at C7
-
Amine coupling : Reaction of 7-chloro derivatives with amines (e.g., 4-methoxyphenethylamine) replaces the chlorine atom, yielding C5-substituted analogs. This is facilitated by phosphoryl chloride (POCl₃) to activate the leaving group .
-
Ammonia treatment : Methanolic ammonia converts 7-chloro-5-phenyl-triazolopyrimidine into amide analogs (e.g., compound 28) .
2.2 Functionalization at C2
-
Phenyl substitution : The C2 position is typically substituted with phenyl groups via oxidative cyclization of pre-functionalized hydrazones .
Key Reaction Conditions and Parameters
Reaction Mechanisms
4.1 Oxidative Cyclization
The reaction proceeds via:
-
Hydrazone formation : Condensation of 1,3-diketo compounds with 5-amino-1,2,4-triazole .
-
Oxidative cyclization : Br₂ or IBD oxidizes the hydrazone, forming the triazolopyrimidine ring system .
-
Dimroth rearrangement : Rearrangement of the intermediate to achieve the final fused structure .
4.2 Substitution at C7
Aplicaciones Científicas De Investigación
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: It is used in the synthesis of novel compounds with potential anti-proliferative activities against cancer cell lines.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation . By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Uniqueness
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Actividad Biológica
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound with potential therapeutic applications. Its biological activities have been explored in various studies, highlighting its antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the compound's biological activity based on diverse research findings.
The compound's chemical structure is represented by the following details:
Property | Value |
---|---|
Chemical Formula | C₁₁H₆BrClN₄ |
Molecular Weight | 309.55 g/mol |
CAS Number | 1254710-16-1 |
IUPAC Name | This compound |
Synonyms | 2-Phenyl-7-chloro-8-bromo[1,2,4]triazolo[1,5-c]pyrimidine |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. One notable study assessed its activity using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.
Findings:
- The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- The compound demonstrated a notable ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin in effectiveness .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Studies have shown that this compound acts as an inhibitor of multiple targets involved in cancer progression:
- DNA Gyrase and Dihydrofolate Reductase (DHFR): IC₅₀ values were reported between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition.
- The compound induced apoptosis in cancer cells and inhibited cell migration and cycle progression .
Case Study:
In a study involving MCF-7 breast cancer cells:
- The compound significantly reduced cell viability and induced apoptosis.
- It was observed to cause cell cycle arrest at the G2/M phase and led to DNA fragmentation .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can inhibit key enzymes that are crucial for bacterial survival and cancer cell proliferation.
Key Enzymes Targeted:
- DNA Gyrase: Essential for DNA replication in bacteria.
- Dihydrofolate Reductase (DHFR): Plays a critical role in DNA synthesis and repair.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against S. aureus, MIC: 0.22–0.25 μg/mL |
Anticancer | Induces apoptosis in MCF-7 cells; inhibits DNA gyrase and DHFR |
Enzyme Inhibition | IC₅₀ values: DNA gyrase (12.27–31.64 µM), DHFR (0.52–2.67 µM) |
Propiedades
IUPAC Name |
8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLYKHEEQDQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.